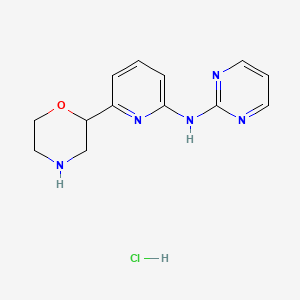

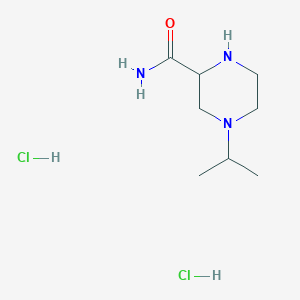

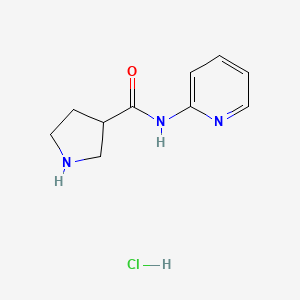

![molecular formula C12H16ClN3O2S B1402547 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride CAS No. 1361118-56-0](/img/structure/B1402547.png)

3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride

Übersicht

Beschreibung

The compound “3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride” belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . This class of compounds is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring .

Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine 1,1-dioxide derivatives, including “3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride”, is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . The functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions are responsible for the activity of these compounds .Wissenschaftliche Forschungsanwendungen

Cognitive Enhancing Properties

Research has explored the cognitive enhancing properties of 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride and its analogues. A study highlighted the potential cognitive enhancing effects of certain compounds in this class, particularly their impact on long-term potentiation and AMPA-mediated noradrenaline release. The findings suggest these compounds may significantly enhance cognition after oral administration at low doses (Francotte et al., 2013).

Antihypertensive Effects

Another area of application is the study of antihypertensive effects. Research dating back to 1977 indicates that certain derivatives have sustained antihypertensive activity, similar to hydrochlorothiazide, but without the associated diuretic or hyperglycemic effects (Shimizu et al., 1977).

Anticancer and Tuberculostatic Activities

The potential of 1,2,4-thiadiazine 1,1-dioxides in anticancer and tuberculostatic activities has been investigated. A study synthesized a series of novel compounds in this class and evaluated them for their effectiveness against renal and non-small cell lung cancer cell lines (Gobis et al., 2013).

Neurological Effects

Research into the neurological effects of these compounds indicates diverse impacts on neurotransmitter systems. For example, a study demonstrated that certain derivatives could reduce the inhibitory effects of various neurotransmitters on interneurons, indicating a broad impact on neurological functioning (Curtis et al., 1982).

Chemical Synthesis and Catalysis

The role of these compounds in chemical synthesis and catalysis has also been explored. A study found that certain derivatives can act as efficient and homogeneous catalysts for the synthesis of various organic compounds, demonstrating their utility in chemical manufacturing processes (Khazaei et al., 2015).

Palladium-Catalyzed Arylation

The use of these compounds in palladium-catalyzed direct C-H arylation has been investigated, offering a strategy for synthesizing benzothiadiazine-1,1-dioxide derivatives. This technique demonstrates the compounds' applicability in advanced organic synthesis methods (Wang et al., 2016).

Zukünftige Richtungen

The future directions for research on 1,2,4-benzothiadiazine 1,1-dioxide derivatives, including “3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride”, could involve further exploration of their pharmacological activities . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

Eigenschaften

IUPAC Name |

3-piperidin-3-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.ClH/c16-18(17)11-6-2-1-5-10(11)14-12(15-18)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTMPYPLHXLDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NS(=O)(=O)C3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

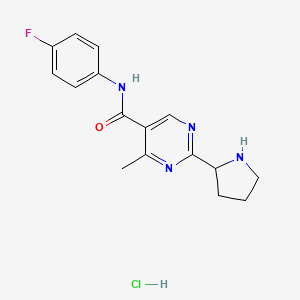

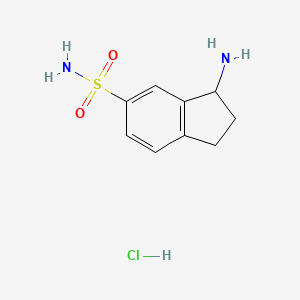

![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

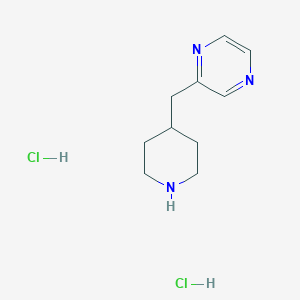

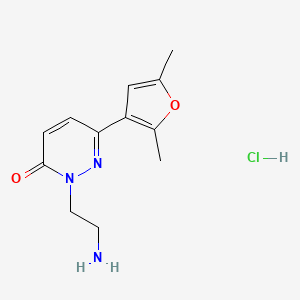

![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)

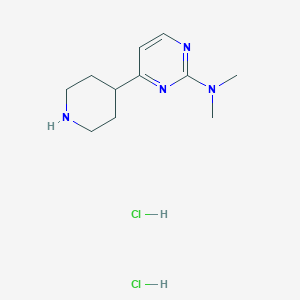

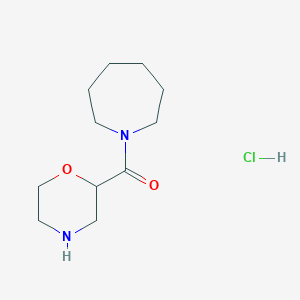

![3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402475.png)

![4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402478.png)

![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)